N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the family of amides It is characterized by the presence of a trifluoroacetamide group attached to a butynyl chain
Scientific Research Applications
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide, also known as N-but-3-ynyl-2,2,2-trifluoroacetamide, is a proteomic cysteine probe . It is used for covalent ligand directed release chemistry (CoLDR), a new type of acrylamide-based electrophiles for targeted covalent inhibitor discovery and design . The primary targets of this compound are proteins with cysteine residues .
Mode of Action
The compound interacts with its targets through a process called sulfur-triazole exchange (SuTEx) chemistry . This process allows the compound to covalently bind to the cysteine residues on proteins . The covalent binding results in the modification of the target proteins, which can affect their function .
Biochemical Pathways
Given its role as a proteomic cysteine probe, it can be inferred that it may affect pathways involving proteins with cysteine residues . The downstream effects would depend on the specific proteins targeted and their roles in various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By covalently binding to cysteine residues on proteins, it can modify these proteins and potentially alter their function . This could have various effects at the molecular and cellular level, depending on the roles of the targeted proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-yn-1-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Trifluoroacetic anhydride→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained at around 0-5°C to control the rate of reaction and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Comparison with Similar Compounds
Similar Compounds
- N-but-3-enyl-2,2,2-trifluoroacetamide
- N-but-3-yn-2-yl-2,2,2-trifluoroacetamide
Uniqueness
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and a butynyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-but-3-ynyl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUGXXRENVCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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